
2,2,2-Trifluoro-1-(O-tolyl)ethanol
描述
2,2,2-Trifluoro-1-(O-tolyl)ethanol is an organic compound with the molecular formula C₉H₉F₃O. It is a colorless liquid that is miscible with water and has a molecular weight of 190.16 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and aromatic groups.
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-(O-tolyl)ethanol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroacetophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,2,2-trifluoroacetophenone using a palladium catalyst on activated charcoal . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(O-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,2-trifluoroacetophenone or trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2,2-trifluoro-1-(O-tolyl)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,2-Trifluoroacetophenone, trifluoroacetic acid.
Reduction: 2,2,2-Trifluoro-1-(O-tolyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2,2,2-Trifluoro-1-(O-tolyl)ethanol has several applications in scientific research:
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(O-tolyl)ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . It can inhibit enzymes by binding to their active sites and altering their conformation .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the aromatic ring.
2,2,2-Trifluoro-1-(p-tolyl)ethanol: Similar but with a para-substituted aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(O-tolyl)ethanol is unique due to the presence of both trifluoromethyl and ortho-tolyl groups, which confer distinct chemical properties and reactivity compared to other trifluoroethanol derivatives .
属性
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJABIUDHACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564273 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438-24-4 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



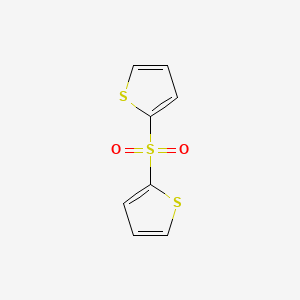


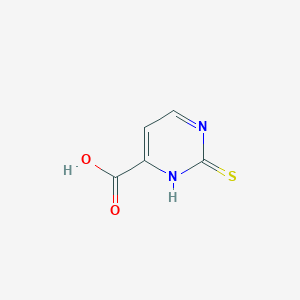
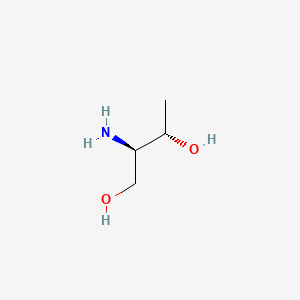

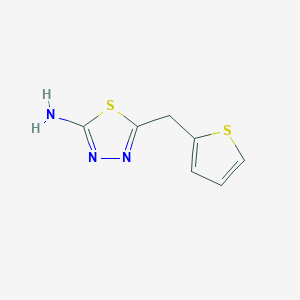
![(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B3024327.png)
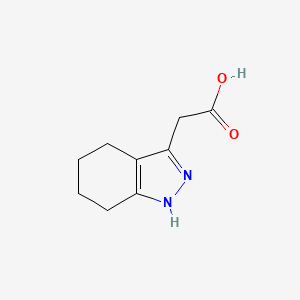
![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)
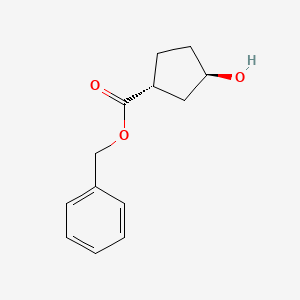
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)

